molecular formula C16H29NO4 B1469956 1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid CAS No. 2197418-28-1

1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1469956
CAS RN: 2197418-28-1
M. Wt: 299.41 g/mol
InChI Key: XWSNHYHGZYOUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid (abbreviated as 1-tBOC-2-EtBu-2-PCA) is an important organic compound used in synthetic chemistry and research. It is a derivative of the naturally occurring amino acid pyrrolidine, and is used as a protecting group in organic synthesis. 1-tBOC-2-EtBu-2-PCA is a versatile compound that can be used in a variety of applications, including in the synthesis of peptides, proteins, and other biologically active molecules.

Mechanism of Action

1-tBOC-2-EtBu-2-PCA works by forming a stable covalent bond with the functional group it is protecting. This covalent bond is resistant to hydrolysis, oxidation, and other chemical reactions, allowing the functional group to remain intact until the protecting group is removed. The removal of the protecting group can be accomplished by a variety of methods, including acid hydrolysis, base hydrolysis, and chemical cleavage.
Biochemical and Physiological Effects
1-tBOC-2-EtBu-2-PCA is a non-toxic compound and does not have any known biochemical or physiological effects. As it is not metabolized by the body, it is not known to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

1-tBOC-2-EtBu-2-PCA has several advantages for laboratory experiments. It is a stable compound and is easily synthesized in a variety of solvents. It is also highly soluble in both aqueous and organic solvents, making it easy to handle and manipulate in the laboratory. Additionally, it is a versatile compound that can be used in a variety of organic synthesis reactions.
However, there are some limitations to using 1-tBOC-2-EtBu-2-PCA in laboratory experiments. The protecting group is not completely stable, and may be removed by a variety of chemical reactions. Additionally, the reaction of 1-tBOC-2-EtBu-2-PCA with a functional group may result in the formation of a side product, which may interfere with the desired reaction.

Future Directions

1-tBOC-2-EtBu-2-PCA has a number of potential applications in the future. It could be used in the synthesis of novel peptides and proteins, as well as in the study of enzyme inhibitors and other biologically active molecules. Additionally, it could be used in the synthesis of small molecules and drug candidates, as well as in the study of protein structure and function. Finally, it could be used as a protecting group in organic synthesis, allowing for the synthesis of complex molecules and compounds.

Scientific Research Applications

1-tBOC-2-EtBu-2-PCA is an important compound for scientific research, as it can be used as a protecting group for amino acids, peptides, and other organic molecules. In organic synthesis, it can be used to protect sensitive functional groups, such as amines, alcohols, and carboxylic acids, from unwanted reactions. It can also be used to create peptide analogs, which can be used in the study of protein structure and function. Additionally, 1-tBOC-2-EtBu-2-PCA can be used in the synthesis of small molecules and drug candidates, as well as in the study of enzyme inhibitors and other biologically active molecules.

properties

IUPAC Name

3-(2-ethylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-6-11(7-2)10-12-8-9-17(13(12)14(18)19)15(20)21-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSNHYHGZYOUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-3-(2-ethylbutyl)-2-pyrrolidinecarboxylic acid

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